Ethyl morpholine-3-carboxylate hydrochloride
Description
Ethyl morpholine-3-carboxylate hydrochloride (CAS: 1269444-31-6) is a chiral morpholine derivative widely used as an intermediate in pharmaceutical synthesis. Its structure comprises a six-membered morpholine ring substituted with an ethyl ester group at the 3-position and a hydrochloride salt (Fig. 1). The compound's stereochemistry, particularly the (S)-enantiomer (CAS: 218594-84-4), is critical for applications in asymmetric synthesis and drug development, such as in the production of kinase inhibitors or neuroactive agents .
Properties
IUPAC Name |
ethyl morpholine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-11-7(9)6-5-10-4-3-8-6;/h6,8H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERWECVXIGGYMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401004275 | |
| Record name | Ethyl morpholine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84005-98-1 | |
| Record name | Ethyl morpholine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl morpholine-3-carboxylate hydrochloride can be synthesized through several methods. One common approach involves the reaction of morpholine with ethyl chloroformate in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. Another method involves the use of 1,2-amino alcohols and α-haloacid chlorides, which undergo coupling, cyclization, and reduction reactions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving the use of advanced catalytic systems and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl morpholine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
Scientific Research Applications
Ethyl morpholine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of ethyl morpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Structural Analogues and Stereochemical Variants
Key analogues include:
- (S)-Methyl morpholine-3-carboxylate hydrochloride (CAS: 1447972-26-0): Differs by a methyl ester group instead of ethyl.
- (R)-Morpholine-3-carboxylic acid hydrochloride (CAS: 1187928-88-6): Lacks the ester group, featuring a free carboxylic acid.
- tert-Butyl (3S)-morpholine-3-carboxylate hydrochloride (CAS: 1353006-44-6): Contains a bulkier tert-butyl ester, enhancing steric hindrance.
Structural Implications :
- Ester Group Size : Ethyl and methyl esters (e.g., 1447972-26-0) exhibit similar reactivity but differ in lipophilicity, affecting membrane permeability in drug candidates .
- Stereochemistry : The (S)-enantiomer (218594-84-4) is more prevalent in bioactive molecules due to better target affinity compared to the (R)-form (1187928-88-6) .
Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight | Purity (%) | Storage Conditions |
|---|---|---|---|---|
| Ethyl morpholine-3-carboxylate HCl (1269444-31-6) | C₇H₁₄ClNO₃ | 195.64 | 95 | Inert atmosphere, 2–8°C |
| (S)-Methyl morpholine-3-carboxylate HCl (1447972-26-0) | C₆H₁₂ClNO₃ | 181.62 | 95 | Room temperature, dry |
| (R)-Morpholine-3-carboxylic acid HCl (1187928-88-6) | C₅H₁₀ClNO₃ | 167.59 | 97 | 2–8°C, sealed |
Key Observations :
Market Availability and Pricing
| Compound (CAS) | Supplier | Price (1g) | Availability |
|---|---|---|---|
| (S)-Ethyl morpholine-3-carboxylate HCl (218594-84-4) | CymitQuimica | €127.00 | Typically in stock |
| (R)-Morpholine-3-carboxylic acid HCl (1187928-88-6) | Combi-Blocks | $235.00 (5g) | Limited batches |
| Benzyl (3S)-morpholine-3-carboxylate HCl (10-F671450) | CymitQuimica | Discontinued | N/A |
Biological Activity
Ethyl morpholine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derived from morpholine-3-carboxylic acid and ethanol. Its structure includes a morpholine ring, a carboxylate group, and an ethyl moiety, contributing to its chemical reactivity and biological interactions. The compound's IUPAC name is ethyl (3-morpholinocarbonyl)acetate hydrochloride, with a molecular formula of CHClNO.
The biological activity of this compound is primarily mediated through its interactions with various molecular targets. It can function as:
- Enzyme Inhibitor : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulator : It can modulate receptor activity, influencing neurotransmitter levels and signaling pathways in biological systems.
These mechanisms contribute to its potential applications in treating neurological disorders and other diseases.
Biological Activities
Research has identified several biological activities associated with this compound:
- Antimicrobial Activity : The compound has shown promising results against various microbial strains.
- Antiparasitic Properties : It exhibits significant antiparasitic activity, with an effective concentration (EC50) of 0.23 μM.
- Neuroprotective Effects : Studies indicate that it may have neuroprotective properties, making it a candidate for further exploration in neurodegenerative disease treatments.
Table 1: Biological Activities of this compound
| Compound Name | Biological Activity | EC50 (μM) | Reference |
|---|---|---|---|
| This compound | Antiparasitic | 0.23 | |
| (R)-ethyl morpholine-3-carboxylate | Neuroprotective | >40 | |
| Methyl 4-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)morpholine-3-carboxylate | Anticancer | 0.048 |
Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Anticancer Research : The compound has been investigated for its anticancer properties, showing effectiveness against several cancer cell lines. For instance, derivatives have been noted for their ability to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
- Neurological Applications : Its neuroprotective effects are being explored in the context of neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and inhibition of neurotoxic pathways .
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Antiparasitic Activity : A study demonstrated that the compound effectively reduced parasitic load in infected models, suggesting its potential as a therapeutic agent against parasitic infections.
- Neuroprotection in Animal Models : In animal studies, the compound exhibited protective effects against neurodegeneration induced by toxins, highlighting its role as a neuroprotective agent.
Q & A
Q. Q1: What are the optimal conditions for synthesizing ethyl morpholine-3-carboxylate hydrochloride to maximize yield and purity?
Methodological Answer: Synthesis involves esterification of morpholine-3-carboxylic acid with ethanol under acidic conditions. Key parameters include:
- Catalyst selection : Use HCl or H₂SO₄ as acid catalysts to drive esterification. Adjust pH to 4–6 to avoid side reactions like ester hydrolysis .
- Temperature control : Maintain 60–80°C to balance reaction rate and thermal stability of intermediates. Higher temperatures (>90°C) may degrade the ester group .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity. Monitor by TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
Q. Q2: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic analysis :
- ¹H/¹³C NMR : Verify ester carbonyl (δ ~165–170 ppm in ¹³C NMR) and morpholine ring protons (δ ~3.5–4.0 ppm in ¹H NMR) .
- IR spectroscopy : Confirm C=O stretch (~1730 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 160.1 (free base) or [M+Cl]⁻ at m/z 195.1 (hydrochloride salt) .
Advanced Research Questions
Q. Q3: How can enantiomeric purity of this compound be assessed, given its chiral center?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (90:10) + 0.1% trifluoroacetic acid. Retention times differ by ~2–3 minutes for enantiomers .
- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., +15° to +20° for the (R)-enantiomer in methanol) .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, enabling kinetic resolution .
Q. Q4: What computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with targets like monoacylglycerol lipase (MAGL). Focus on hydrogen bonding between the morpholine oxygen and Ser122/His269 residues .
- QSAR modeling : Build regression models using descriptors like logP, topological polar surface area (TPSA), and H-bond acceptor count to predict antimicrobial activity (e.g., IC₅₀ against E. coli) .
Q. Q5: How does the morpholine ring influence reactivity in alkylation or acylation reactions?
Methodological Answer:
- Alkylation : The morpholine nitrogen acts as a nucleophile. Optimize with K₂CO₃ in DMF at 50°C. For example, benzylation yields N-benzyl derivatives (confirmed by loss of N-H stretch in IR) .
- Acylation : React with acetyl chloride in dichloromethane. The ester carbonyl stabilizes the transition state, accelerating reaction rates by ~30% compared to non-ester analogs .
Data Contradictions and Resolution
Q. Q6: Conflicting reports exist on the compound’s stability in aqueous media. How should researchers address this?
Methodological Answer:
- pH-dependent stability studies :
- Acidic conditions (pH <3) : Rapid hydrolysis of the ester group (t₁/₂ ~2 hours at 25°C). Stabilize with lyophilization .
- Neutral/basic conditions (pH 7–9) : Morpholine ring oxidation dominates. Use antioxidants like BHT (0.1% w/v) to extend shelf life .
- Controlled storage : Store at −20°C in amber vials under argon to prevent degradation .
Comparative Analysis with Analogues
Q. Q7: How do the biological activities of this compound compare to pyrrolidine-3-carboxylate derivatives?
Methodological Answer:
- Structural differences : The morpholine oxygen enhances hydrogen-bonding capacity vs. pyrrolidine’s saturated ring. This increases solubility (logP ~0.5 vs. ~1.2 for pyrrolidine analogs) .
- Biological assays : Test against S. aureus (MIC): Morpholine derivatives show MIC ~32 µg/mL vs. pyrrolidine’s ~64 µg/mL, likely due to improved membrane permeability .
Advanced Applications
Q. Q8: Can this compound serve as a precursor for photoaffinity probes?
Methodological Answer:
- Diazirine incorporation : React with 3-trifluoromethyl-3-phenyldiazirine under UV light (365 nm). Confirm labeling via LC-MS (mass shift +98 Da) .
- Target identification : Use in pull-down assays with streptavidin beads to isolate protein targets (e.g., MAGL in neuroinflammatory pathways) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
